molecular formula C13H11F3N2O2S B2923806 methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate CAS No. 625377-45-9

methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B2923806
CAS No.: 625377-45-9
M. Wt: 316.3
InChI Key: OEVFMFILPWISDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then esterified with methyl acetate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The trifluoromethyl group can enhance the lipophilicity of the compound, affecting its bioavailability and interaction with biological membranes. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl {[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate: Similar structure but with an adamantyl group instead of a cyclopropyl group.

    Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: Similar structure but with an oxy group instead of a sulfanyl group.

Uniqueness

Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyano, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-20-11(19)6-21-12-8(5-17)9(13(14,15)16)4-10(18-12)7-2-3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVFMFILPWISDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.